molecular formula C25H21NO3S B2366447 (6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone CAS No. 866845-33-2

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone

Cat. No.: B2366447
CAS No.: 866845-33-2
M. Wt: 415.51
InChI Key: CPGPZSSXTNOCCX-UHFFFAOYSA-N
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Description

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone is a quinoline derivative featuring a methyl group at position 6, a tosyl (p-toluenesulfonyl) group at position 4, and a p-tolyl methanone moiety at position 3. Quinoline scaffolds are widely studied in medicinal chemistry due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The tosyl group introduces sulfonic acid functionality, which may enhance solubility in polar solvents or influence binding interactions in biological systems.

Properties

IUPAC Name

[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-16-4-9-19(10-5-16)24(27)22-15-26-23-13-8-18(3)14-21(23)25(22)30(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPZSSXTNOCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Tosyl Group: Tosylation can be performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

    Attachment of the p-Tolyl Group: This step might involve a Friedel-Crafts acylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the quinoline ring may produce tetrahydroquinoline derivatives.

Scientific Research Applications

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The tosyl and p-tolyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Quinoline Positions) Molecular Weight (g/mol) Key Features
(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone 6-Me, 4-Tosyl, 3-p-tolyl ~332.07 Bulky tosyl group (electron-withdrawing); methyl enhances electron density.
Quinolin-3-yl(p-tolyl)methanone (3ab) 3-p-tolyl ~263.30 Unsubstituted quinoline core; simpler synthesis via [4+2] annulation.
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone 4-Cl, 6-OMe, 3-p-tolyl 311.80 Chloro (electron-withdrawing) and methoxy (electron-donating) substituents.
(5-Hydroxy-7,8-dimethyl...)methanone (6b) Complex heterocycle 384.16 Nitro and hydroxyl groups; anisotropic crystal packing.

Key Observations :

  • Substituent Effects : The tosyl group in the target compound likely increases steric hindrance and alters electronic properties compared to chloro or methoxy groups in analogs .
  • Synthesis Complexity : Tosyl incorporation may require additional sulfonation steps, whereas 3ab is synthesized via transition metal-free annulation .

Spectroscopic and Physical Properties

NMR and MS Data:
  • Compound 3ab : While specific shifts are unreported, typical quinoline protons (e.g., H-2, H-4) resonate at δ 8.5–9.0 ppm in ¹H NMR. The p-tolyl methanone carbonyl in analogs appears at δ ~190–200 ppm in ¹³C NMR.
  • Compound 6b : The methanone carbonyl is deshielded (δ 181.4 ppm), likely due to conjugation with the nitro group. Key ¹H NMR signals include aromatic protons (δ 7.35–8.20 ppm) and a hydroxyl group (δ 3.25).
  • Target Compound: Expected ¹H NMR signals for tosyl (δ 2.42, singlet for methyl; δ 7.3–7.8 ppm for aromatic protons) and quinoline protons (δ 8.0–9.0 ppm).
Melting Points and Solubility:
  • Compound 6b : Melting point 148–150°C, influenced by hydrogen bonding and nitro group polarity.
  • Compound in : Stabilized by π-π stacking (3.6–3.8 Å) and chloro substituents .
  • Target Compound : Predicted higher melting point than 3ab due to tosyl’s crystalline nature.

Crystallographic and Computational Insights

  • Compound: Crystal packing stabilized by π-π interactions (3.612–3.771 Å) and dihedral angles (7.55° between quinoline rings) . Refinement used SHELX software, common in small-molecule crystallography .

Biological Activity

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone is a compound belonging to the quinoline family, which is noted for its diverse biological activities. This article presents a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a methyl group at the 6-position and a tosyl group at the 4-position, which enhances its reactivity and biological properties. The presence of the p-tolyl group contributes to its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound has been shown to bind to DNA, disrupting replication processes and leading to cell death. This interaction is crucial for its potential anticancer effects.
  • Enzyme Inhibition : Similar compounds in the quinoline family have demonstrated inhibitory effects on various enzymes, including catechol O-methyltransferase (COMT), which is significant in the treatment of neurological disorders like Parkinson's disease .
  • Metal Ion Complexation : The ability to form stable complexes with metal ions may influence various biochemical pathways, enhancing its biological efficacy.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
AntimicrobialDemonstrates activity against certain bacterial strains, suggesting potential as an antibiotic.
Enzyme InhibitionInhibits catechol O-methyltransferase, relevant for neurological disorders treatment.
Fluorescent ProbeInvestigated for use as a fluorescent probe due to unique photophysical properties.

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including this compound:

  • Anticancer Studies : A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for inducing cell death. The mechanism was linked to apoptosis via DNA damage pathways.
  • Enzyme Interaction : Research indicated that derivatives similar to this compound effectively inhibited COMT activity, leading to increased levels of L-DOPA in models simulating Parkinson's disease pathology. This suggests potential therapeutic applications for neurodegenerative conditions .
  • Antimicrobial Activity : In vitro tests revealed that this compound displayed moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

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